molecular formula C19H15Cl2N5O2 B2428446 1-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-23-1

1-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2428446
CAS No.: 890897-23-1
M. Wt: 416.26
InChI Key: MMRRZRFBKZSZJF-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound built on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a structure known for its significant role in medicinal chemistry and drug discovery. This core scaffold is recognized as a bioisostere of purine, allowing it to mimic adenine and act as a competitive inhibitor for the ATP-binding sites of various kinase enzymes . As such, this compound is of high interest in biochemical research, particularly in the development and screening of novel targeted therapies. Researchers value derivatives of this heterocyclic system for their potential application in oncology research, where they have been designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) . The structural features of this compound—including the 1H-pyrazolo[3,4-d]pyrimidine core, a 3,4-dichlorophenyl hydrophobic head, and a 2,5-dimethoxyaniline tail—are pharmacophoric elements commonly associated with efficient binding to kinase domains and the exertion of antiproliferative activities in cellular assays . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5O2/c1-27-12-4-6-17(28-2)16(8-12)25-18-13-9-24-26(19(13)23-10-22-18)11-3-5-14(20)15(21)7-11/h3-10H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRRZRFBKZSZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the dichlorophenyl and dimethoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer activities. The compound has been investigated for its ability to inhibit specific cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in various cancer cells by disrupting cellular signaling pathways associated with growth and survival.

Case Study:
A study published in a peer-reviewed journal highlighted the synthesis of several pyrazolo[3,4-d]pyrimidine derivatives, including the compound of interest. The derivatives were tested against human cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .

Inhibition of Kinases

The compound has been evaluated for its ability to inhibit certain kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies as they can block specific pathways that tumors exploit for growth.

Key Findings:

  • Inhibition assays revealed that the compound effectively inhibited the activity of several kinases, including those associated with the MAPK and PI3K pathways.
  • The structure-activity relationship (SAR) studies suggested that modifications on the phenyl rings significantly affect potency and selectivity towards different kinases .

Fluorescent Properties

Recent studies have explored the use of pyrazolo[3,4-d]pyrimidine derivatives as fluorescent probes in biological imaging. The compound's unique electronic properties allow it to be used as a marker for live-cell imaging.

Applications:

  • The compound has been incorporated into lipid-based systems to visualize cellular processes in real-time.
  • Its fluorescence properties make it suitable for use in bioassays and diagnostic applications where tracking cellular dynamics is essential .

Synthetic Pathways

The synthesis of 1-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps that can be optimized for yield and purity. Various synthetic routes have been documented, focusing on improving efficiency and reducing environmental impact.

Synthesis Overview:

  • Initial reactions involve the formation of the pyrazole core followed by substitution reactions to introduce dichlorophenyl and dimethoxyphenyl groups.
  • Recent advancements have led to greener synthetic methods utilizing microwave-assisted synthesis to enhance reaction rates and yields .

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone
  • (S)-1-(3,5-dimethoxyphenyl)propan-2-amine
  • (3,4-dichlorophenyl)(2,5-dimethoxyphenyl)methanamine

Uniqueness

1-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both dichlorophenyl and dimethoxyphenyl groups

Biological Activity

The compound 1-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves multi-step reactions that can include condensation and cyclization processes. The specific compound can be synthesized through the reaction of appropriate dichlorophenyl and dimethoxyphenyl derivatives with pyrazolopyrimidine intermediates. The structural integrity and purity of the synthesized compound are confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Chemical Structure

The chemical structure of This compound can be represented as follows:

C17H16Cl2N4O2\text{C}_{17}\text{H}_{16}\text{Cl}_2\text{N}_4\text{O}_2

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₇H₁₆Cl₂N₄O₂
Molecular Weight375.24 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Pharmacological Properties

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit a wide range of biological activities including:

  • Antitumor Activity : Several studies have shown that derivatives of this compound class possess significant cytotoxic effects against various cancer cell lines. For instance, compounds have been reported to inhibit cell proliferation in breast cancer cells with IC50 values in the low micromolar range .
  • Antimicrobial Activity : The compound has demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been reported as low as 28 µg/mL against Staphylococcus aureus .
  • Anti-inflammatory Effects : Some derivatives have shown the ability to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidines is heavily influenced by their structural features. Substituents on the phenyl rings significantly affect potency and selectivity for various biological targets.

Table 2: Structure-Activity Relationships

Compound StructureActivity TypeIC50/MIC (µM)
1-(3,4-Dichlorophenyl)-...Antitumor1.5
N-(2,5-Dimethoxyphenyl)-...Antimicrobial28
Pyrazolo[3,4-d]pyrimidine DerivativeAnti-inflammatory10

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, a series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their antitumor activity against various cancer cell lines. The lead compound showed an IC50 value of 1.5 µM against MCF-7 breast cancer cells, indicating potent antitumor activity .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of several pyrazolo derivatives against common pathogens. The compound exhibited MIC values comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:

  • Core Formation : Reacting substituted pyrazole precursors with dichloropyrimidine derivatives under dry acetonitrile or dichloromethane, using alkyl halides or aryl isocyanates as coupling agents .
  • Substituent Introduction : Introducing the 3,4-dichlorophenyl and 2,5-dimethoxyphenyl groups via Buchwald-Hartwig amination or Ullmann-type coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Optimization : Critical parameters include solvent polarity (acetonitrile enhances nucleophilicity), temperature (60–100°C for coupling steps), and reaction time (12–24 hours for completion). Purification via column chromatography or recrystallization (using ethanol/acetonitrile) ensures >95% purity .

Basic: How should researchers characterize the molecular structure and purity of this compound?

Answer:

  • 1H/13C NMR : Assign peaks to confirm substituent positions. For example, aromatic protons on dichlorophenyl appear as doublets (δ 7.3–8.3 ppm, J = 8.9 Hz), while methoxy groups resonate as singlets (δ 3.7–3.9 ppm) .
  • IR Spectroscopy : Validate amine (–NH) stretches (3200–3400 cm⁻¹) and pyrimidine ring vibrations (1600–1650 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to confirm purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₉H₁₅Cl₂N₅O₂) .

Advanced: What in vitro assays are suitable for evaluating its enzyme inhibition potential, and how should experimental controls address variability?

Answer:

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays (e.g., against JAK2 or EGFR kinases) with ATP concentrations near Km (10–100 µM). Include staurosporine as a positive control .
  • Dose-Response Curves : Test 10 concentrations (1 nM–100 µM) in triplicate. Normalize data to DMSO-treated controls to account for solvent effects .
  • Data Validation : Replicate experiments across three independent batches to address batch-to-batch variability. Use ANOVA with Tukey’s post-hoc test (p < 0.05) .

Advanced: How do structural modifications (e.g., halogen vs. methoxy substituents) influence its pharmacological profile?

Answer:
Comparative SAR studies reveal:

Substituent PositionBiological Activity (IC₅₀)Key Feature
3,4-Dichlorophenyl0.8 µM (JAK2 inhibition)Enhanced lipophilicity (Cl groups improve membrane permeability)
2,5-Dimethoxyphenyl5.2 µM (COX-2 inhibition)Methoxy groups enhance hydrogen bonding with active-site residues
Methodology : Synthesize analogs with single-substituent swaps (e.g., Cl → OCH₃) and test in parallel assays. Use molecular docking (AutoDock Vina) to predict binding poses .

Advanced: What computational strategies can predict binding affinities and guide derivative design?

Answer:

  • Docking Simulations : Use Schrödinger Suite or MOE to model interactions with kinase ATP-binding pockets. Prioritize derivatives with ΔG < -8 kcal/mol .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of key interactions (e.g., π-π stacking with Phe1037 in EGFR) .
  • QSAR Models : Train on datasets of IC₅₀ values and descriptors (e.g., ClogP, polar surface area). Validate via leave-one-out cross-validation (R² > 0.7) .

Advanced: How should researchers resolve contradictions in enzyme inhibition data between this compound and its analogs?

Answer:

  • Comparative Profiling : Test all compounds under identical assay conditions (e.g., ATP concentration, pH 7.4) to eliminate protocol-based variability .
  • Off-Target Screening : Use kinome-wide profiling (e.g., DiscoverX KINOMEscan) to identify selectivity cliffs. For example, a 3,4-dichloro analog may inhibit JAK2 (IC₅₀ = 0.8 µM) but activate PI3K at >10 µM .
  • Statistical Analysis : Apply Benjamini-Hochberg correction to adjust for false discovery rates in high-throughput datasets .

Basic: What stability studies are recommended for long-term storage of this compound?

Answer:

  • Storage Conditions : -20°C under argon, dissolved in DMSO (10 mM stock). Avoid freeze-thaw cycles (>3 cycles reduce activity by 15%) .
  • Degradation Analysis : Monitor via HPLC every 6 months. Hydrolysis of methoxy groups (t₁/₂ = 18 months at 25°C) is a major degradation pathway .

Advanced: How can researchers optimize reaction yields in large-scale synthesis (>10 g)?

Answer:

  • Catalyst Screening : Test Pd₂(dba)₃ vs. Pd(OAc)₂ with SPhos ligands to reduce catalyst loading (from 5 mol% to 2 mol%) .
  • Solvent Recycling : Implement distillation to recover acetonitrile (85% recovery rate) .
  • Process Analytics : Use in-line FTIR to monitor reaction progress and terminate at >90% conversion .

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